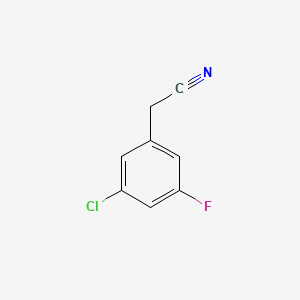

3-Chloro-5-fluorophenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-fluorophenylacetonitrile is a chemical compound with the CAS Number 493038-93-0 . It has a molecular weight of 169.59 and its IUPAC name is (3-chloro-5-fluorophenyl)acetonitrile . It is commonly used in scientific experiments for various purposes.

Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluorophenylacetonitrile is1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Chloro-5-fluorophenylacetonitrile is a clear yellow liquid . It has a predicted boiling point of 244.7±25.0 °C and a predicted density of 1.286±0.06 g/cm3 . It’s not miscible or difficult to mix with water .Applications De Recherche Scientifique

Charge Transport Property Tuning

Research indicates the ability to tune the charge transport properties of naphthalene diimide derivatives by altering the substituted position of fluorine atoms on the phenyl group. For example, by designing and synthesizing derivatives fused with related moieties, researchers have demonstrated how the variation in the substitution position of fluorine atoms can switch the operation mode of thin films between n-channel and ambipolar transistors, highlighting the material's charge transport behavior tuning capabilities (X. Zhang et al., 2014).

Spectroscopic Studies and Ion Detection

Similarly structured compounds have been employed in spectroscopic studies to investigate the electronic properties of nitrogen donors in monoazacrown-derived fluoroionophores. These studies provide insights into the ion-modulated electronic characteristics of azacrown nitrogen atoms, assisting in understanding fluoroionophoric behavior and potentially guiding the design of new probes for metal ion detection (Jye‐Shane Yang et al., 2004).

Methodologies in Organic Synthesis

Research on related chloro- and fluoro-substituted phenylacetonitriles demonstrates their utility in organic synthesis. For instance, metalated nitriles and enolates have been shown to efficiently abstract chlorine, providing a general method for anionic chlorination of alkylnitriles. This methodology facilitates the synthesis of alpha-chloronitriles under mild conditions, broadening the scope of nitrile functional group applications in chemical synthesis (B. Pitta & F. Fleming, 2010).

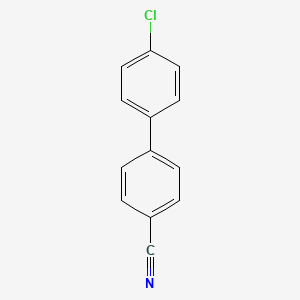

Fluorescence Imaging Applications

Compounds structurally related to 3-Chloro-5-fluorophenylacetonitrile have been developed as fluorescence probes for biological applications. For example, a probe based on cyanobiphenyl and designed for detecting hypochlorite showcases high sensitivity and selectivity, with successful application in live-cell fluorescence imaging. This illustrates the potential for compounds within this chemical space to serve as valuable tools in biochemical research and diagnostics (Xu Tang et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-chloro-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPLYSLPTCBNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370526 |

Source

|

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorophenylacetonitrile | |

CAS RN |

493038-93-0 |

Source

|

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)